molecular formula C9H8N4S B8277542 1-[(2-Pyridyl)thiocarbamoyl]imidazole

1-[(2-Pyridyl)thiocarbamoyl]imidazole

Cat. No. B8277542
M. Wt: 204.25 g/mol
InChI Key: CLQRRJHCRGZIGV-UHFFFAOYSA-N
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Patent
US05593993

Procedure details

A solution of 1,1'-thiocarbonyldiimidazole (9.9 g, 50 mmol) and 2-aminopyridine (4.75 g, 50 mmol) in acetonitrile (50 mL) was stirred at room temperature for 72 h. The resulting solution was evaporated to a black oil and triturated with hexane. The remaining oily residue was placed under vacuum to provide 13.6 g of crude titled product as a black solid:
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[S:2].N[C:14]1[CH:19]=CC=CN=1>C(#N)C>[N:10]1[CH:11]=[CH:12][CH:19]=[CH:14][C:9]=1[NH:8][C:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[S:2]

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
4.75 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated to a black oil
CUSTOM
Type
CUSTOM
Details
triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)NC(=S)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 133.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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